molecular formula C17H16N2O2S B14527857 2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine CAS No. 62625-62-1

2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine

Cat. No.: B14527857
CAS No.: 62625-62-1
M. Wt: 312.4 g/mol
InChI Key: ZDSWAFJNETUSBE-UHFFFAOYSA-N
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Description

2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine is an organic compound belonging to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing a sulfur atom and two nitrogen atoms in a six-membered ring. The presence of methoxyphenyl groups at the 2 and 5 positions of the thiadiazine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl groups or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazine derivatives with reduced functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(4-hydroxyphenyl)-6H-1,3,4-thiadiazine
  • 2,5-Bis(4-chlorophenyl)-6H-1,3,4-thiadiazine
  • 2,5-Bis(4-methylphenyl)-6H-1,3,4-thiadiazine

Uniqueness

2,5-Bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62625-62-1

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)-6H-1,3,4-thiadiazine

InChI

InChI=1S/C17H16N2O2S/c1-20-14-7-3-12(4-8-14)16-11-22-17(19-18-16)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

ZDSWAFJNETUSBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(SC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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